molecular formula C5H5F3N2 B154287 5-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 10010-93-2

5-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B154287
CAS RN: 10010-93-2
M. Wt: 150.1 g/mol
InChI Key: DLCHCAYDSKIFIN-UHFFFAOYSA-N
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Description

The compound 5-methyl-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative that is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. Pyrazoles are heterocyclic compounds characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group at the 3-position and the methyl group at the 5-position influence the chemical and physical properties of the compound, making it a valuable target for synthesis and study .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the case of 5-methyl-3-(trifluoromethyl)-1H-pyrazole, the synthesis could potentially be achieved through a cyclization reaction involving a suitable trifluoromethyl-containing precursor and a methylated hydrazine. For example, the synthesis of related compounds has been reported through the cyclocondensation of trifluoro[chloro]methyl-substituted enones with isoniazid , or via the condensation of ethyl cyanoacetate with trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine . These methods highlight the versatility of pyrazole chemistry and the ability to introduce various substituents to the core structure.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their chemical reactivity and biological activity. X-ray diffraction analysis is a common technique used to determine the precise molecular geometry of such compounds. For instance, the crystal structure of a related pyrazole derivative revealed a twisted conformation between the pyrazole and thiophene rings, indicating the influence of substituents on the overall molecular conformation . Additionally, quantum chemical computational studies can provide insights into the electronic structure and potential reactivity of the compound .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including alkylation, acylation, and substitution, which can be used to further modify the structure and properties of the compound. For example, selective methylation of 3-trifluoromethyl-1H-pyrazol-5-ol has been achieved to obtain mono- and disubstituted isomers, demonstrating the compound's versatility in synthetic chemistry . The reactivity of the pyrazole ring can also be exploited for the synthesis of more complex structures, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methyl-3-(trifluoromethyl)-1H-pyrazole are influenced by its molecular structure. The presence of the trifluoromethyl group can increase the compound's lipophilicity and electronic properties, which are important for its potential biological activity. Spectroscopic techniques such as FT-IR, FT-Raman, and UV-Vis, along with computational methods, are used to characterize these properties. For instance, the vibrational frequencies and molecular electrostatic potential of a related compound were determined using DFT techniques, providing information on the sites of electrophilic and nucleophilic attack . Additionally, the fluorescence properties of pyrazole derivatives can be fine-tuned, making them interesting candidates for fluorescent materials .

Scientific Research Applications

  • Intermediate in Chemical Reactions

    • Summary of Application : Trifluoromethylpyridines and their derivatives are used as intermediates in various chemical reactions .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make trifluoromethylpyridines valuable intermediates in chemical reactions . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
  • Functional Materials Fields

    • Summary of Application : Trifluoromethylpyridines and their derivatives have been used in the development of functional materials .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

Safety And Hazards

Safety data for “5-methyl-3-(trifluoromethyl)-1H-pyrazole” indicates that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . It should be stored properly to avoid any hazards .

Future Directions

The future of “5-methyl-3-(trifluoromethyl)-1H-pyrazole” and its derivatives lies in their potential applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

5-methyl-3-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCHCAYDSKIFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10142940
Record name 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10142940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3-(trifluoromethyl)-1H-pyrazole

CAS RN

10010-93-2
Record name 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010010932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10142940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-5-(trifluoromethyl)pyrazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 1,1,1-trifluoro-2,4-pentadione (15.14 g, 98 mmol) in MeOH (200 ml) was added hydrazine monohydrate (4.92 g, 98 mmol) in MeOH (50 ml) and c.HCl (1.3 ml, 32%). The resulting clear solution was allowed to stir for 12 h. Removal of solvent by distillation up to 200° C. yielded a clear oil which crystallised on cooling. These crystals were dissolved in Et2O, dried over MgSO4, filtered and the solvent removed under reduced pressure. The resulting white solid was sublimed at 80° C. and 10−2 mbar, yielding the pure pyrazole as a white solid (10.91 g, 73 mmol, 74%).
Quantity
15.14 g
Type
reactant
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
M Gruenebaum, A Buchheit, C Guenther… - Tetrahedron …, 2016 - Elsevier
An improved and more efficient synthesis procedure for trifluoromethyl substituted pyrazoles, namely 3,5-bis(trifluoromethyl)-1H-pyrazole (1a), 5-(pentafluoroethyl)-3-(trifluoromethyl)-1H…
Number of citations: 17 www.sciencedirect.com
Y Walunj, P Kulkarni, AN Shaikh… - Polycyclic Aromatic …, 2023 - Taylor & Francis
A new series of 1-(5-(4-alkoxy-3-(methylsulfonyl)phenyl)thiophen-2-yl)-5-substituted-3-(trifluoromethyl)-1H-pyrazole have been synthesized by a cyclocondensation reaction of 1,1,1-…
Number of citations: 3 www.tandfonline.com
HJ Ma, JH Zhang, XD Xia, J Kang… - Pest management …, 2015 - Wiley Online Library
… The intermediate 5-methyl-3-trifluoromethyl-1H-pyrazole derivatives and 3 series compounds were synthesised according to the method reported previously.20 The reaction of 4,6-…
Number of citations: 22 onlinelibrary.wiley.com
YS Walunj - 2022 - lib.unipune.ac.in
The thesis is divided into five chapters. Chapter 1 includes an overview of pyrazole, thiazole, 1, 2, 4-oxadiazole, quinoline and isoxazole derivatives. Chapter 2 contains synthesis and …
Number of citations: 0 lib.unipune.ac.in
VI Filyakova, NS Boltacheva, PA Slepukhin… - Chemistry of …, 2023 - Springer
A simple convenient one-pot protocol for the synthesis of 5-alkyl/hetaryl-4-amino-3-(polyfluoroalkyl)pyrazoles (4-aminopyrazoles) has been suggested. The method is based on using …
Number of citations: 4 link.springer.com
P Jeschke - Pest management science, 2017 - Wiley Online Library
Agriculture is confronted with enormous challenges, from production of enough high‐quality food to water use, environmental impacts and issues combined with a continually growing …
Number of citations: 182 onlinelibrary.wiley.com
D Gladow, S Doniz‐Kettenmann… - Helvetica Chimica …, 2014 - Wiley Online Library
The 1,3‐dipolar cycloadditions of ethyl 2‐diazo‐3,3,3‐trifluoropropanoate with electron‐rich and electron‐deficient alkynes, as well as the van AlphenHüttel rearrangements of the …
Number of citations: 35 onlinelibrary.wiley.com
P Jeschke - European Journal of Organic Chemistry, 2022 - Wiley Online Library
To ensure sustainability, the agrochemical industry is faced with enormous challenges, from provision of high‐quality food to water use, environmental impact and growing world …
HJ Ma, JH Zhang, XD Xia, MH Xu… - Pest management …, 2014 - Wiley Online Library
BACKGROUND With the objective of finding novel valuable herbicidal candidates, a series of novel 4‐(1H‐pyrazol‐1‐yl)‐6‐(alkynyloxy)‐pyrimidine derivatives were synthesised and …
Number of citations: 25 onlinelibrary.wiley.com
P Jeschke - Organofluorine Chemistry: Synthesis, Modeling …, 2021 - Wiley Online Library
In the search for modern agrochemicals in terms of efficacy, environmental safety, user friendliness, and economic viability, the substitution of molecules with fluorine and fluorinated …
Number of citations: 2 onlinelibrary.wiley.com

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